1,5-Diphenylcarbazide

Description

Structure

3D Structure

Properties

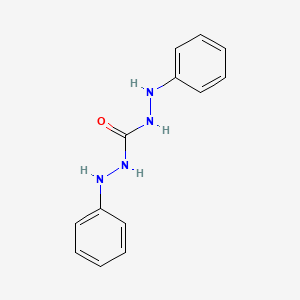

IUPAC Name |

1,3-dianilinourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPIHGBHKVISFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)NNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059690 | |

| Record name | Carbonic dihydrazide, 2,2'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; gradually becomes pink; [Merck Index] Decomposes in light; [Hawley] Water insoluble; [MSDSonline] | |

| Record name | 1,5-Diphenylcarbazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

140-22-7 | |

| Record name | Diphenylcarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylcarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diphenylcarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic dihydrazide, 2,2'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic dihydrazide, 2,2'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-diphenylcarbonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DIPHENYLCARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W1XPA8N0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,5-Diphenylcarbazide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenylcarbazide (DPC) is a chemical compound recognized for its utility as a sensitive and selective chromogenic reagent.[1] This technical guide provides a comprehensive overview of its core chemical properties, structure, and key experimental applications. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Chemical Properties

This compound is a white to cream-colored crystalline powder or flakes.[2] It is stable under normal conditions but is sensitive to light.[2] It is incompatible with strong oxidizing agents.[2]

Quantitative Data Summary

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-dianilinourea | [3] |

| Synonyms | DPC, 1,5-Diphenylcarbohydrazide, sym-Diphenylcarbazide | [4] |

| CAS Number | 140-22-7 | [1] |

| Molecular Formula | C₁₃H₁₄N₄O | [3] |

| Molecular Weight | 242.28 g/mol | [3] |

| Melting Point | 170-175 °C | [2] |

| Boiling Point | 385.1°C (estimated) | [2] |

| Density | 1.31 g/cm³ | [4] |

| pKa | 9.98 ± 0.43 (Predicted) | [2] |

| Solubility | Scarcely soluble in water; readily soluble in organic solvents like acetone, hot ethanol, and acetic acid. | [5] |

Chemical Structure

The chemical structure of this compound features a central urea (B33335) moiety bonded to two phenylhydrazine (B124118) groups. This structure is key to its reactivity, particularly its ability to undergo oxidation and subsequent complexation with metal ions.

Caption: Chemical structure of this compound.

Tautomerism: Keto-Enol Forms

Like many carbonyl-containing compounds, this compound can exist in tautomeric forms, specifically keto and enol forms. The keto form is generally more stable. The equilibrium between these forms can be influenced by factors such as solvent polarity and pH.[6][7] The enol form is characterized by the presence of a hydroxyl group and a carbon-carbon double bond.

Caption: Keto-Enol tautomerism of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phenylhydrazine with urea.[1][8]

Materials:

-

Phenylhydrazine

-

Urea

-

Xylene (solvent)

Procedure:

-

A mixture of phenylhydrazine and urea is refluxed in xylene.[8]

-

The reaction is typically carried out for an extended period, for example, 32 hours.[8]

-

After reflux, the mixture is allowed to cool, often left overnight, to allow for the crystallization of the product.[8]

-

The crude product is then purified. Purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Reaction Mechanism: The synthesis proceeds through the nucleophilic attack of phenylhydrazine on the carbonyl carbon of urea, followed by the elimination of ammonia.

Caption: Synthesis of this compound from phenylhydrazine and urea.

Spectrophotometric Determination of Chromium(VI)

This compound is widely used for the colorimetric determination of hexavalent chromium (Cr(VI)).[9] The method is based on the redox reaction between Cr(VI) and DPC in an acidic medium. DPC is oxidized to 1,5-diphenylcarbazone, and Cr(VI) is reduced to Cr(III). The resulting Cr(III) then forms a stable, intensely colored red-violet complex with the diphenylcarbazone.[9] The absorbance of this complex is measured spectrophotometrically.

Materials:

-

This compound (DPC) solution (e.g., 0.25% w/v in acetone)

-

Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄) solution for acidification

-

Standard Cr(VI) solution

-

Spectrophotometer

Procedure:

-

Sample Preparation: An aliquot of the sample containing Cr(VI) is taken.

-

Acidification: The sample is acidified using sulfuric or phosphoric acid.

-

Color Development: A freshly prepared solution of this compound is added to the acidified sample. A red-violet color develops in the presence of Cr(VI).

-

Absorbance Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 540 nm, using a spectrophotometer.

-

Quantification: The concentration of Cr(VI) in the sample is determined by comparing its absorbance to a calibration curve prepared using standard Cr(VI) solutions.

Reaction with Chromium(VI):

Caption: Reaction pathway of this compound with Chromium(VI).

Analytical Workflow:

Caption: Analytical workflow for Chromium(VI) determination.

Conclusion

This compound remains a vital reagent in analytical chemistry, particularly for the detection and quantification of heavy metals like chromium. Its distinct chemical properties and reactivity, rooted in its unique structure, enable sensitive and reliable analyses. The experimental protocols outlined in this guide provide a foundation for its practical application in research and industrial settings. Further investigations into its tautomeric forms and the development of novel applications continue to be areas of active research.

References

- 1. This compound | 140-22-7 | Benchchem [benchchem.com]

- 2. This compound CAS#: 140-22-7 [m.chemicalbook.com]

- 3. Buy this compound | 140-22-7 | >98% [smolecule.com]

- 4. 1,5-二苯卡巴肼,ACS 试剂 C6H5NHNHCONHNHC6H5 [sigmaaldrich.com]

- 5. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 6. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. journal.gnest.org [journal.gnest.org]

An In-depth Technical Guide to the Synthesis and Purification of 1,5-Diphenylcarbazide

Introduction

1,5-Diphenylcarbazide (DPC) is a chemical compound, classified as a carbazide, with the molecular formula C₁₃H₁₄N₄O.[1][2] It presents as a white, crystalline powder that is sparingly soluble in water but readily dissolves in organic solvents such as acetone, hot ethanol, and acetic acid.[1][3] This compound is of significant interest in analytical chemistry, where it serves as a sensitive colorimetric reagent and redox indicator for the detection and quantification of various heavy metal ions, most notably chromium(VI).[1][4][5] It is also utilized in the synthesis of polymers and as a stabilizer in rubber production.[6] Upon exposure to light and air, this compound oxidizes to 1,5-diphenylcarbazone, resulting in a pink discoloration.[1][7]

Synthesis of this compound

The most prevalent and historically significant method for synthesizing this compound involves the condensation reaction between phenylhydrazine (B124118) and urea.[1][7][8] This classical approach has been optimized over time to enhance both the yield and purity of the final product.[7]

The reaction mechanism entails the nucleophilic attack of phenylhydrazine on the carbonyl carbon of urea, which is followed by the elimination of ammonia (B1221849) and subsequent cyclization to form the this compound product.[8]

References

- 1. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound [himedialabs.com]

- 4. This compound | 140-22-7 [chemicalbook.com]

- 5. journal.gnest.org [journal.gnest.org]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 140-22-7 | Benchchem [benchchem.com]

- 8. Buy this compound | 140-22-7 | >98% [smolecule.com]

A Technical Guide to the Mechanism of Action of 1,5-Diphenylcarbazide with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenylcarbazide (DPC) is a versatile organic compound, classified as a carbazide, with the molecular formula C₁₃H₁₄N₄O.[1] It is a white solid sparingly soluble in water but readily soluble in organic solvents like acetone, ethanol, and acetic acid. DPC is renowned for its role as a chromogenic reagent and redox indicator, primarily used in the spectrophotometric determination of specific heavy metal ions.[2] Its high sensitivity and selectivity, particularly for hexavalent chromium (Cr(VI)), have established it as an invaluable tool in environmental monitoring, clinical chemistry, and various industrial quality control processes.[1]

The core functionality of this compound lies in its ability to form intensely colored complexes with metal ions. The mechanism of this interaction, however, is not uniform across all metals. It can range from a direct coordination reaction to a more complex multi-step redox-coupled process. This guide provides an in-depth exploration of these mechanisms, with a primary focus on the well-documented reaction with chromium, alongside its interactions with other notable metal ions.

Core Mechanism of Action with Hexavalent Chromium (Cr(VI))

The reaction between this compound and hexavalent chromium is the most widely utilized and studied interaction. It is a highly selective, two-step process that occurs in an acidic medium (typically pH 1-2) and results in the formation of a stable, magenta-colored complex.[3][4][5]

Step 1: Redox Reaction

The initial and rate-determining step is a redox reaction. In an acidic solution, the highly oxidizing Cr(VI) species oxidizes this compound (DPC) to its corresponding carbazone, 1,5-Diphenylcarbazone (DPCO).[4][5][6] Concurrently, Cr(VI) is reduced to the more stable trivalent state, Cr(III).[4][5][6] This transformation is critical, as DPC itself does not form a stable colored complex with chromium; its oxidized form, DPCO, is the actual chelating agent.[6]

Step 2: Complex Formation

Following the redox reaction, the newly formed Cr(III) ion immediately coordinates with the 1,5-Diphenylcarbazone (DPCO).[6] The DPCO molecule acts as a bidentate ligand, chelating the Cr(III) ion to form a stable, intensely colored magenta complex.[6][7] This resulting complex exhibits a strong absorbance maximum at approximately 540 nm, the intensity of which is directly proportional to the initial concentration of Cr(VI), forming the basis for its quantitative determination.[3][6]

Mechanism of Action with Other Metal Ions

While the reaction with Cr(VI) is its most prominent application, DPC also interacts with other metal ions, though the mechanisms and resulting complex stabilities vary significantly.

-

Mercury(II): DPC forms a stable, purple-violet coordination complex with mercury(II) ions.[1] Unlike the reaction with chromium, this interaction is a direct Lewis acid-base coordination, where Hg²⁺ acts as a Lewis acid and the nitrogen atoms of DPC act as Lewis base donors.[1][7] The reaction follows a 1:1 metal-to-ligand stoichiometry and does not involve a redox step.[1] This interaction allows for the detection of mercury, though with less sensitivity than for Cr(VI).[1][2]

-

Copper(II): The interaction with copper(II) is multifaceted, involving both coordination and catalytic properties.[1] Copper(II) forms a stable 1:2 metal-to-ligand violet-colored complex with DPC, with a maximum absorption at 565 nm.[1] Additionally, Cu²⁺ can catalyze the oxidation of DPC.[1]

-

Iron(III): Iron(III) demonstrates a more complex interaction involving both slow oxidation of DPC to DPCO and subsequent coordination.[1] The reaction is significantly slower than that observed with Cr(VI) and produces spectroscopic changes indicative of carbazone complex formation, often appearing as a shoulder at 500 nm.[1] Due to this reactivity, Fe(III) is a known interferent in the determination of chromium, an effect that can be mitigated by adding complexing agents like fluoride.[3][8]

Quantitative Data Summary

The analytical utility of this compound is defined by key quantitative parameters that characterize its interaction with various metal ions.

| Metal Ion | Mechanism Type | Stoichiometry (Metal:Ligand) | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Detection Limit | Reference |

| Chromium(VI) | Redox & Complexation | N/A (forms Cr(III)-DPCO) | 540 - 545 | 1.5 x 10⁴ | 0.023 mg/L (23 ppb) | [5][6][9] |

| Mercury(II) | Direct Coordination | 1:1 | N/A | N/A | 2000 µg/L (2000 ppb) | [1] |

| Copper(II) | Coordination & Catalysis | 1:2 | 565 | N/A | 1360 µg/L (1360 ppb) | [1] |

| Iron(III) | Slow Redox & Complexation | N/A | ~500 (shoulder) | N/A | N/A | [1] |

Experimental Protocols

The following is a representative experimental protocol for the quantitative determination of hexavalent chromium in a water sample using the DPC method.

Reagents and Instrumentation

-

This compound Solution (0.25% w/v): Dissolve 0.25 g of this compound in 100 mL of acetone. Store in a dark bottle at 4°C. The solution should be discarded if it turns brown.[10][11]

-

Acid Reagent (e.g., 3M Sulfuric Acid or 1M Phosphoric Acid): Prepare by cautiously adding concentrated acid to deionized water.[3][11]

-

Chromium(VI) Stock Standard Solution (e.g., 1000 mg/L): Prepare by dissolving a precise amount of potassium dichromate (K₂Cr₂O₇) in deionized water.[12]

-

Working Standard Solutions: Prepare daily by serial dilution of the stock solution.[8][12]

-

Instrumentation: A UV-Visible Spectrophotometer capable of measuring absorbance at 540 nm.[3][8]

Analytical Procedure

-

Sample Preparation: Collect the water sample. If necessary, filter it to remove any particulate matter.

-

Acidification: Transfer a known volume of the sample (e.g., 25 mL) into a volumetric flask. Add the acid reagent (e.g., 1 mL of 3M H₂SO₄) to adjust the pH to the optimal range of 1-2.[5][10]

-

Color Development: Add the DPC solution (e.g., 1-2 mL) to the acidified sample, mix thoroughly, and allow the solution to stand for 5-10 minutes for full color development.[3][5][10]

-

Measurement: Dilute the solution to the final volume with deionized water. Measure the absorbance of the solution at 540 nm against a reagent blank (prepared using deionized water instead of the sample).[3][8]

-

Quantification: Determine the concentration of Cr(VI) in the sample by comparing its absorbance to a calibration curve prepared using working standard solutions of known concentrations.[12]

Conclusion

This compound remains a cornerstone reagent in analytical chemistry due to its sensitive and selective interactions with metal ions. Its reaction with hexavalent chromium, a well-defined two-step redox and complexation mechanism, provides a robust and reliable method for quantifying this toxic pollutant. While it also reacts with other metals such as mercury, copper, and iron, the distinct mechanisms and varying sensitivities of these interactions underscore the importance of understanding the underlying coordination chemistry for accurate analytical applications. The detailed protocols and quantitative data presented herein serve as a comprehensive resource for researchers and professionals employing this classical yet powerful analytical tool.

References

- 1. Buy this compound | 140-22-7 | >98% [smolecule.com]

- 2. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 3. jeest.ub.ac.id [jeest.ub.ac.id]

- 4. journal.gnest.org [journal.gnest.org]

- 5. Chromium Monitoring in Water by Colorimetry Using Optimised this compound Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 140-22-7 | Benchchem [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

- 10. lovibond.com [lovibond.com]

- 11. The DPC assay for measuring Cr(VI) – The Bumbling Biochemist [thebumblingbiochemist.com]

- 12. jascoinc.com [jascoinc.com]

An In-depth Technical Guide to the Solubility of 1,5-Diphenylcarbazide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,5-Diphenylcarbazide in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for researchers to determine precise solubility values.

Introduction to this compound

This compound (DPC) is a chemical compound that presents as a white to cream-colored crystalline powder.[1] It is known to gradually turn pink upon exposure to air and is sensitive to light.[1][2] DPC is widely utilized as a colorimetric reagent and redox indicator, particularly for the detection of heavy metal ions such as chromium, mercury, and cadmium.[3][4]

Solubility Profile of this compound

Comprehensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. However, qualitative solubility descriptions are consistently reported across multiple sources. This information is summarized in the table below.

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Acetone | Soluble | [1][2][5] |

| Ethanol (B145695) (Alcohol) | Soluble (especially when hot) | [2][3][6] |

| Glacial Acetic Acid | Soluble | [1][2][5] |

| Water | Slightly Soluble / Scarcely Soluble | [1][2][5] |

It is important to note that one source provided solubility data for the reactants used in the synthesis of this compound, which should not be mistaken for the solubility of the final product. For instance, the reactants showed solubilities of 15.8 g/100mL in ethanol and 18.6 g/100mL in an ethanol-acetic acid mixture.[3]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for concentration determination.

-

Sample Preparation: Accurately weigh an excess amount of this compound and place it into a vial. Add a known volume of the selected organic solvent.

-

Equilibration: Securely cap the vials and place them in a constant temperature bath or shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter. Accurately dilute the withdrawn aliquot with the same solvent to a concentration that falls within the range of the previously prepared standard solutions.

-

Concentration Analysis: Analyze the diluted sample using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. This compound CAS#: 140-22-7 [m.chemicalbook.com]

- 2. This compound [drugfuture.com]

- 3. Buy this compound | 140-22-7 | >98% [smolecule.com]

- 4. 1,5-ジフェニルカルバジド, ACS 試薬 C6H5NHNHCONHNHC6H5 [sigmaaldrich.com]

- 5. This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound [himedialabs.com]

An In-depth Technical Guide to the Spectroscopic Properties of 1,5-Diphenylcarbazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenylcarbazide (DPC) is a chemical compound with the formula C₁₃H₁₄N₄O. It is a white solid that is soluble in organic solvents and is known for its use as a sensitive and selective colorimetric reagent, most notably for the determination of hexavalent chromium (Cr(VI)).[1] Understanding the spectroscopic properties of this compound is crucial for its application in analytical chemistry, environmental monitoring, and potentially in drug development processes where sensitive detection methods are required. This guide provides a comprehensive overview of the spectroscopic characteristics of DPC, including UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry data, along with detailed experimental protocols.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of phenylhydrazine (B124118) with urea (B33335).[2]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine and urea in a suitable organic solvent, such as xylene.

-

Reflux: Heat the mixture to reflux and maintain this temperature for approximately 32 hours.

-

Crystallization: After the reflux period, allow the mixture to cool and stand overnight, during which this compound will crystallize out of the solution.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to yield a white crystalline solid.

Spectroscopic Data

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in ethanol exhibits a sharp absorption maximum (λmax) at approximately 295 nm.[3] This absorption is attributed to π-π* transitions within the aromatic rings of the molecule. The presence of two medium-intensity bands above 200 nm is indicative of an aromatic system.[3]

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Ethanol | ~295 | Not specified | [3] |

| Ethanol | ~400 (very weak) | Not specified | [4] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. The spectrum is characterized by absorptions corresponding to N-H, C=O, C-N, and aromatic C-H bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference |

| ~3300 | N-H stretching | Strong, broad | |

| ~3050 | Aromatic C-H stretching | Medium | |

| ~1670 | C=O stretching (Amide I) | Strong | |

| ~1600, ~1500 | C=C stretching (aromatic) | Medium | |

| ~1540 | N-H bending (Amide II) | Medium | |

| ~1230 | C-N stretching | Medium | |

| ~750, ~690 | C-H out-of-plane bending (monosubstituted aromatic) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals for the aromatic protons and the N-H protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~8.28 | s | 2H | N-H (amide) | [5] |

| ~7.53 | s | 2H | N-H (hydrazine) | [5] |

| ~7.14 | m | 4H | ortho/meta-Aromatic H | [5] |

| ~6.70-6.73 | m | 6H | para/meta-Aromatic H | [5] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C=O (carbonyl) |

| ~144 | C-N (aromatic) |

| ~129 | ortho/meta-Aromatic C-H |

| ~119 | para-Aromatic C-H |

| ~108 | ipso-Aromatic C |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 242, corresponding to its molecular weight.[5] Key fragmentation patterns include the cleavage of the N-N and C-N bonds.

| m/z | Fragment Ion | Proposed Structure |

| 242 | [C₁₃H₁₄N₄O]⁺ | Molecular Ion |

| 151 | [C₆H₅N₂HCO]⁺ | |

| 108 | [C₆H₅NHNH₂]⁺ | Phenylhydrazine |

| 93 | [C₆H₅NH₂]⁺ | Aniline |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols for Spectroscopic Analysis

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol). Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample from 200 to 800 nm, using the pure solvent as a reference.

-

Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, use the KBr pellet method. Mix a small amount of finely ground this compound with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Obtain the spectrum in the range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.

-

Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts based on known values and splitting patterns.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI).

-

Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum over a suitable m/z range.

-

Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways based on the observed m/z values.

Application in Chromium (VI) Detection

The most prominent application of this compound is in the colorimetric determination of hexavalent chromium. The reaction proceeds in two main steps.

Reaction Mechanism with Cr(VI)

-

Redox Reaction: In an acidic medium, this compound is oxidized by Cr(VI) to 1,5-diphenylcarbazone (B7855421), while Cr(VI) is reduced to Cr(III).[6]

-

Complexation: The newly formed 1,5-diphenylcarbazone then chelates with the Cr(III) ions to form a stable, intensely colored magenta complex.[6]

This reaction forms the basis of a highly sensitive and selective analytical method for the quantification of Cr(VI) in various samples. The resulting complex has a maximum absorbance at approximately 540 nm.[6]

Experimental Workflow for Cr(VI) Analysis

Caption: Experimental workflow for the colorimetric determination of Cr(VI) using this compound.

Signaling Pathway of DPC with Cr(VI)

Caption: Reaction pathway of this compound with Cr(VI).

Conclusion

The spectroscopic properties of this compound are well-defined and provide a robust basis for its use in various analytical applications. Its characteristic UV-Vis, IR, NMR, and mass spectra allow for its unambiguous identification and quantification. The reaction with hexavalent chromium to form a colored complex is a particularly important feature, enabling sensitive and selective detection of this toxic environmental pollutant. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this compound.

References

A Comprehensive Technical Guide to the 1,5-Diphenylcarbazide Reaction with Hexavalent Chromium

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the core principles and practical applications of the 1,5-diphenylcarbazide (DPC) reaction for the determination of hexavalent chromium (Cr(VI)). This colorimetric method is widely recognized for its sensitivity and is a standard procedure in many analytical laboratories.

Core Reaction Mechanism

The reaction between this compound and hexavalent chromium in an acidic solution is a two-step process. Initially, the this compound is oxidized by Cr(VI) to 1,5-diphenylcarbazone (B7855421), and concurrently, Cr(VI) is reduced to trivalent chromium (Cr(III)).[1][2][3][4][5] Subsequently, the newly formed Cr(III) coordinates with the 1,5-diphenylcarbazone to form a stable, red-violet colored complex.[1][3][5] The intensity of this color, which is directly proportional to the initial concentration of Cr(VI), is measured spectrophotometrically at a maximum wavelength of approximately 540 nm.[1][6][7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the this compound method for hexavalent chromium analysis, compiled from various sources.

Table 1: Spectrophotometric and Performance Characteristics

| Parameter | Value | References |

| Maximum Wavelength (λmax) | 540 - 545 nm | [1][3][4][5][6][8][10] |

| Molar Absorptivity | ~40,000 L mol⁻¹ cm⁻¹ | [6] |

| Method Detection Limit (MDL) | 0.02 mg/L | [5] |

| Detection Limit | 1.43 µg/L | [10] |

| Linear Range | 0 to 0.8 mg/L | [11][12] |

| Spike Recovery | 85% to 115% | [6] |

Table 2: Potential Interferences

| Interfering Substance | Tolerance Level | Notes | References |

| Molybdenum (Mo(VI)) | Up to 200 mg/L | Forms a colored complex, but with much lower intensity at the specified pH. | [6][7] |

| Mercury (Hg(II)) | Up to 200 mg/L | Forms a colored complex, but with much lower intensity at the specified pH. | [6][7] |

| Vanadium (V(V)) | Up to 10 times the Cr(VI) concentration | Strong interference at higher concentrations. | [6][7] |

| Iron (Fe(III)) | > 100 mg/L | May interfere at high concentrations. | [5] |

| Thiosulfate (B1220275) (S₂O₃²⁻) | Interference at pH 2.0 with 4 mg/L | No interference at neutral to alkaline pH with 500 mg/L. | [13] |

Experimental Protocols

Below is a generalized, detailed methodology for the spectrophotometric determination of hexavalent chromium using this compound. This protocol is a synthesis of various standard methods, including EPA Method 7196A.

Reagent Preparation

-

This compound (DPC) Solution (0.25% w/v): Dissolve 250 mg of this compound in 50 mL of acetone.[6] Store this solution in a brown bottle to protect it from light and discard if it becomes discolored.[6]

-

Acidifying Reagent (e.g., Sulfuric Acid or Phosphoric Acid): Prepare a solution of the desired acid (e.g., 0.2 M H₂SO₄ or a weak phosphoric acid mixture).[4][5] The final pH of the sample solution after adding the acid should be approximately 1-2.[10][13][14]

-

Chromium Standard Solutions: Prepare a stock solution of 1000 mg/L Cr(VI) by dissolving a known quantity of potassium dichromate (K₂Cr₂O₇) in deionized water. Prepare a series of working standards by serial dilution of the stock solution.[15]

Analytical Procedure

-

Sample Preparation: For aqueous samples, ensure they are properly collected and preserved. If analyzing solid samples, an alkaline digestion (e.g., SW-846 Method 3060) is required to extract the hexavalent chromium.[7]

-

pH Adjustment: Take a known volume of the sample (e.g., 10 mL) and adjust the pH to the optimal range (typically 1-2) using the acidifying reagent.

-

Color Development: Add a specific volume of the this compound solution (e.g., 1 mL of 0.5% w/v DPC solution) to the pH-adjusted sample.[4] Mix thoroughly and allow the color to develop for a specific time, typically 5 to 15 minutes.[4][5][15]

-

Spectrophotometric Measurement: After the color has developed, measure the absorbance of the solution at the predetermined maximum wavelength (around 540 nm) using a spectrophotometer.[1][6][7][8][9] Use a reagent blank (deionized water treated with the same reagents) to zero the instrument.

-

Quantification: Create a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations. Determine the concentration of hexavalent chromium in the sample by comparing its absorbance to the calibration curve.

Visualizations

The following diagrams illustrate the chemical reaction pathway and a typical experimental workflow.

Caption: Chemical reaction between Cr(VI) and this compound.

Caption: Experimental workflow for Cr(VI) analysis using DPC.

References

- 1. ojs3.unpatti.ac.id [ojs3.unpatti.ac.id]

- 2. 4 Screening method to determine hexavalent chromium in surfaces – Environmental Project No. 1292 2009 – Development and use of screening methods to determine chromium (VI) and brominated flame retardants in electrical and electronic equipment [www2.mst.dk]

- 3. journal.gnest.org [journal.gnest.org]

- 4. Chromium Monitoring in Water by Colorimetry Using Optimised this compound Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. epa.gov [epa.gov]

- 7. portal.ct.gov [portal.ct.gov]

- 8. jeest.ub.ac.id [jeest.ub.ac.id]

- 9. The DPC assay for measuring Cr(VI) – The Bumbling Biochemist [thebumblingbiochemist.com]

- 10. thaiscience.info [thaiscience.info]

- 11. Hexavalent chromium quantification in solution: Comparing direct UV–visible spectrometry with this compound colorimetry [comptes-rendus.academie-sciences.fr]

- 12. researchgate.net [researchgate.net]

- 13. Interference of thiosulfate during colorimetric analysis of hexavalent chromium using this compound method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ad Astra: Undergraduate Research Newsletter [adastraletter.com]

A Chromogenic Legacy: The Discovery and Enduring Utility of 1,5-Diphenylcarbazide as a Premier Analytical Reagent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenylcarbazide (DPC) has carved a significant niche in the annals of analytical chemistry, primarily as a highly sensitive and selective chromogenic reagent. This technical guide delves into the historical discovery and the evolution of its synthesis, alongside a detailed exploration of its most prominent application: the colorimetric determination of hexavalent chromium. The underlying reaction mechanisms, experimental protocols, and quantitative performance data are presented to provide a comprehensive resource for laboratory professionals. This document adheres to stringent data presentation and visualization standards to facilitate clarity and practical application.

Introduction

This compound (C₁₃H₁₄N₄O), a white solid sparingly soluble in water but readily soluble in organic solvents like acetone (B3395972) and ethanol, has been a cornerstone reagent in analytical laboratories for over a century.[1][2] Its utility stems from its ability to form intensely colored complexes with specific metal ions, most notably hexavalent chromium (Cr(VI)). This property has made it an invaluable tool for the quantitative analysis of trace levels of this toxic and carcinogenic substance in various matrices, particularly in environmental and industrial settings.[3][4] This guide will provide a thorough examination of the history, synthesis, and analytical applications of this venerable reagent.

Discovery and Historical Development

The foundational work on the reactivity of this compound dates back to the early 20th century. The pioneering investigations by Cazeneuve were among the first to document the vibrant color reaction between dichromate and diphenylcarbazide in an acidic medium.[5] This discovery laid the groundwork for its development as an analytical reagent. Early applications also included the detection of mercury, where its salts produce a purple spot on filter paper impregnated with a DPC solution.[2]

Historically, the most prevalent method for synthesizing this compound has been the reaction of phenylhydrazine (B124118) with urea (B33335).[5][6] This classical approach, often conducted in a solvent like xylene, involves a nucleophilic attack of phenylhydrazine on the carbonyl carbon of urea, followed by the elimination of ammonia (B1221849) and subsequent cyclization.[5] While effective, this method traditionally required prolonged reaction times of up to 32 hours at elevated temperatures.[5][6]

Synthesis of this compound

The primary historical and widely adopted method for the synthesis of this compound is the phenylhydrazine-urea reaction.

Experimental Protocol: Phenylhydrazine-Urea Reaction[5][6]

Reagents:

-

Phenylhydrazine

-

Urea

-

Xylene (solvent)

Procedure:

-

Combine phenylhydrazine and urea in a reaction vessel containing xylene.

-

Reflux the mixture for approximately 32 hours at a temperature ranging from 110-160°C.

-

After the reflux period, allow the mixture to stand overnight.

-

The resulting crude this compound is then purified. This method can achieve yields of around 96%.[5]

The logical workflow for this synthesis is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Application in the Determination of Hexavalent Chromium

The most significant application of this compound is in the colorimetric determination of Cr(VI).[7] This method is renowned for its high sensitivity and is a standard procedure in many analytical laboratories.[8]

Reaction Mechanism

The determination of Cr(VI) using DPC involves a two-step process in an acidic environment.[3][9] First, the this compound is oxidized by Cr(VI) to 1,5-diphenylcarbazone (B7855421), and in this redox reaction, Cr(VI) is reduced to Cr(III). Subsequently, the newly formed Cr(III) coordinates with the 1,5-diphenylcarbazone to produce a stable, intensely colored magenta or red-violet complex.[3][4][9] The intensity of this color, which can be measured spectrophotometrically at approximately 540-543 nm, is directly proportional to the initial concentration of Cr(VI).[4][9]

The signaling pathway for this reaction is illustrated below.

Caption: Reaction of DPC with Cr(VI).

Quantitative Data

The DPC method for Cr(VI) detection is characterized by its excellent sensitivity and a defined linear range. Below is a summary of key quantitative parameters reported in the literature.

| Parameter | Value | Reference(s) |

| Wavelength of Max. Absorbance (λmax) | 540 - 543 nm | [4][9] |

| Detection Limit (LOD) | 0.0014 mg/L | [10] |

| 0.005 mg/L | [11] | |

| 0.023 mg/L | [4] | |

| 0.233 mg/L (film sensor) | [3] | |

| 50 ppb (0.05 mg/L) | [2][5] | |

| Quantitation Limit (LOQ) | 0.0048 mg/L | [10] |

| 0.076 mg/L | [4] | |

| Linear Range | Up to 0.800 mg/L | [11] |

| 0.03 - 3 mg/L | [4] | |

| 0.5 - 100 mg/L (direct UV-Vis) | [12] | |

| Response Time | 5 minutes | [4][13] |

| 8 minutes (film sensor) | [3] |

Experimental Protocol for Cr(VI) Determination

The following protocol is a generalized procedure based on common methodologies.[4][13]

Reagents:

-

This compound Solution (0.25% w/v): Dissolve 0.25 g of this compound in 100 mL of acetone. This solution is light-sensitive and should be stored in a dark container.[9][13]

-

Sulfuric Acid (3 M or as required): To acidify the sample.

Procedure:

-

Sample Preparation: Take a known volume of the aqueous sample (e.g., 25 mL). If necessary, filter the sample to remove particulate matter.

-

Acidification: Add a sufficient amount of sulfuric acid to the sample to achieve the optimal acidic pH for the reaction.

-

Reagent Addition: Add a small volume (e.g., 1-2 mL) of the this compound solution to the acidified sample.

-

Color Development: Mix the solution well and allow it to stand for a specified time (typically 5-10 minutes) for the color to fully develop.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (around 540 nm) using a UV-Vis spectrophotometer. Use a reagent blank (deionized water treated with the same reagents) to zero the instrument.

-

Quantification: Determine the concentration of Cr(VI) in the sample by comparing its absorbance to a calibration curve prepared using standard solutions of known Cr(VI) concentrations.

The experimental workflow is outlined in the diagram below.

Caption: Workflow for Cr(VI) analysis using DPC.

Other Applications

While the determination of chromium is its most prominent use, this compound also serves as a reagent for the detection and quantification of other metal ions, including:

-

Mercury (Hg(II)): Forms a purple-violet complex with a detection limit of approximately 2000 ppb.[2][5]

-

Cadmium, Osmium, and Technetium: It is also employed in the photometric determination of these and other heavy metals.[2]

-

Palladium and Platinum: Used as a reagent for their spectrophotometric quantification.[14]

Furthermore, it has found applications as a redox indicator in various titrations involving heavy metals.[5]

Conclusion

This compound has a rich history as a robust and reliable analytical reagent. From its initial discovery as a qualitative indicator to its refinement as a highly sensitive quantitative tool for hexavalent chromium, its importance in analytical chemistry is undisputed. The straightforward synthesis, coupled with the distinct and intense colorimetric reaction, ensures that DPC will remain a staple in environmental monitoring, industrial quality control, and research laboratories for the foreseeable future. This guide provides the foundational knowledge and practical protocols necessary for the effective application of this enduring chemical tool.

References

- 1. This compound [himedialabs.com]

- 2. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 3. journal.gnest.org [journal.gnest.org]

- 4. Chromium Monitoring in Water by Colorimetry Using Optimised this compound Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 140-22-7 | >98% [smolecule.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. Hexavalent chromium quantification in solution: Comparing direct UV–visible spectrometry with this compound colorimetry [comptes-rendus.academie-sciences.fr]

- 9. youtube.com [youtube.com]

- 10. jasco-global.com [jasco-global.com]

- 11. Flow dissolution of this compound for the determination of chromium(VI) - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. lovibond.com [lovibond.com]

- 14. 1,5-二苯卡巴肼,ACS 试剂 C6H5NHNHCONHNHC6H5 [sigmaaldrich.com]

A Deep Dive into the Diphenylcarbazide-Chromium Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical underpinnings of the widely utilized colorimetric reaction between 1,5-diphenylcarbazide (DPC) and hexavalent chromium (Cr(VI)). This method remains a cornerstone for the sensitive and selective quantification of chromium, a heavy metal of significant environmental and toxicological concern. This document details the reaction mechanism, experimental protocols, and key quantitative parameters, offering a robust resource for its application in analytical chemistry and related fields.

Core Reaction Mechanism

The reaction between diphenylcarbazide and hexavalent chromium is a two-step process that occurs under acidic conditions.[1] Initially, the colorless this compound is oxidized by the strong oxidizing agent Cr(VI) to 1,5-diphenylcarbazone.[2][3][4] In this redox reaction, Cr(VI) is concurrently reduced to the more stable trivalent state, Cr(III).[2][3][4]

Subsequently, the newly formed diphenylcarbazone (B146866) chelates with the Cr(III) ions to form a stable, intensely colored reddish-purple magnesium-diphenylcarbazone complex.[2][3][5] The intensity of this colored complex is directly proportional to the initial concentration of hexavalent chromium, forming the basis for its spectrophotometric quantification.[6] The reaction is highly selective for Cr(VI), as Cr(III) does not react directly with diphenylcarbazide.[2][3] However, total chromium can be determined by first oxidizing any Cr(III) present to Cr(VI) using an oxidizing agent like ammonium (B1175870) persulfate.[7]

Quantitative Data Summary

The diphenylcarbazide-chromium reaction is characterized by its high sensitivity and low detection limits. The following table summarizes key quantitative parameters reported in the literature for the spectrophotometric determination of Cr(VI).

| Parameter | Value | Notes |

| Wavelength of Maximum Absorbance (λmax) | 540 - 543 nm | The peak absorbance of the Cr(III)-diphenylcarbazone complex.[8][9][10] |

| Limit of Detection (LOD) | 0.023 - 1.43 µg/L | Varies depending on the specific experimental setup and preconcentration techniques.[4][8][11] |

| Limit of Quantification (LOQ) | 0.076 - 0.19 µg/L | Represents the lowest concentration that can be reliably quantified.[4][11] |

| Linear Range | 0.03 - 3 mg/L | The concentration range over which the absorbance is directly proportional to the Cr(VI) concentration.[4] |

| Molar Absorptivity (ε) | 2.021 × 10⁴ L mol⁻¹ cm⁻¹ | A measure of how strongly the complex absorbs light at a specific wavelength.[4] |

| Optimal pH | 1 - 2 | The reaction is most efficient and the complex is most stable in a strongly acidic medium.[1][8] |

| Reaction Time | 5 - 30 minutes | The time required for complete color development.[8][9] |

Experimental Protocols

Below are detailed methodologies for the preparation of reagents and the spectrophotometric determination of hexavalent chromium using the diphenylcarbazide method.

Reagent Preparation

-

Diphenylcarbazide Solution (0.25% w/v): Dissolve 0.25 g of this compound in 100 mL of acetone.[3] This solution is light-sensitive and should be stored in a dark, cool place and prepared fresh weekly.[2]

-

Acidic Solution: A strongly acidic environment is crucial for the reaction. This is typically achieved using sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). For example, a 3M H₂SO₄ solution can be prepared.[2]

-

Chromium(VI) Standard Stock Solution (1000 mg/L): Dissolve a precise amount of potassium dichromate (K₂Cr₂O₇) in deionized water to prepare a stock solution. Working standards of lower concentrations are then prepared by serial dilution of this stock solution.[12]

Spectrophotometric Measurement Protocol

-

Sample Preparation: Collect the aqueous sample to be analyzed. If necessary, filter the sample to remove any particulate matter.

-

Acidification: To a known volume of the sample (e.g., 25 mL), add a sufficient amount of the acidic solution (e.g., 3M H₂SO₄) to adjust the pH to approximately 1-2.[6][8]

-

Color Development: Add a small volume (e.g., 1 mL) of the diphenylcarbazide solution to the acidified sample.[4] Mix the solution thoroughly.

-

Incubation: Allow the solution to stand for a specific period (e.g., 5-10 minutes) to ensure complete color development.[12]

-

Absorbance Measurement: Using a spectrophotometer, measure the absorbance of the solution at the wavelength of maximum absorbance (typically 540 nm).[8][9] Use a reagent blank (deionized water and reagents without the chromium sample) to zero the instrument.

-

Quantification: Determine the concentration of Cr(VI) in the sample by comparing its absorbance to a calibration curve prepared using standard solutions of known Cr(VI) concentrations.[3]

Visualizing the Process

The following diagrams illustrate the chemical reaction pathway and a typical experimental workflow for the diphenylcarbazide-chromium reaction.

Caption: Chemical reaction pathway of the diphenylcarbazide-chromium reaction.

Caption: General experimental workflow for Cr(VI) determination.

References

- 1. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. The DPC assay for measuring Cr(VI) – The Bumbling Biochemist [thebumblingbiochemist.com]

- 4. Chromium Monitoring in Water by Colorimetry Using Optimised this compound Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lovibond.com [lovibond.com]

- 7. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 8. thaiscience.info [thaiscience.info]

- 9. jeest.ub.ac.id [jeest.ub.ac.id]

- 10. gssrr.org [gssrr.org]

- 11. Enhanced spectrophotometric determination of chromium (VI) with diphenylcarbazide using internal standard and derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ad Astra: Undergraduate Research Newsletter [adastraletter.com]

1,5-Diphenylcarbazide CAS number and molecular weight

This technical guide provides a comprehensive overview of 1,5-Diphenylcarbazide (DPC), a versatile chemical compound widely utilized in analytical chemistry. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require detailed information on its properties, synthesis, and applications.

Chemical Identity and Properties

This compound is a carbazide derivative known for its role as a sensitive colorimetric reagent and redox indicator.[1][2] Its utility stems from its ability to form distinctly colored complexes with various metal ions.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 140-22-7[4][5] |

| Molecular Formula | C₁₃H₁₄N₄O[4] |

| Preferred IUPAC Name | N′,2-Diphenylhydrazine-1-carbohydrazide[3] |

| Synonyms | 1,5-Diphenylcarbohydrazide, sym-Diphenylcarbazide, DPC[3][4] |

| EC Number | 205-403-7[3] |

| PubChem CID | 8789[3][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 242.28 g·mol⁻¹[4] |

| Appearance | White to off-white crystalline powder or solid that may turn pink upon exposure to air and light.[1][3][4] |

| Melting Point | 170-175 °C[1] |

| Solubility | Scarcely soluble in water; readily soluble in organic solvents such as acetone, hot ethanol (B145695), and acetic acid.[1][3][6] |

| Stability | Stable, but sensitive to light.[1] It oxidizes to 1,5-Diphenylcarbazone when exposed to light and air.[3] |

| Storage | Store at room temperature or between 2-8°C, protected from light.[4] |

Synthesis and Chemical Reactions

The primary method for synthesizing this compound involves the reaction between phenylhydrazine (B124118) and urea (B33335).[3][7][8] This process is known for its high yield.

-

Reagents : Phenylhydrazine and urea are the primary reactants. Xylene is typically used as the organic solvent.[8]

-

Procedure :

-

Yield : This method can achieve a yield of approximately 96%.[3]

-

Oxidation : this compound oxidizes in the presence of light and air to form 1,5-Diphenylcarbazone, resulting in a pink discoloration.[7]

-

Complex Formation with Chromium(VI) : This is its most notable application. In an acidic medium, DPC reacts with hexavalent chromium (Cr(VI)) in a two-step process:

Applications in Research and Analysis

This compound is a crucial reagent in various analytical and research fields due to its high sensitivity, particularly for heavy metals.[3]

-

Colorimetric Determination of Heavy Metals : It is widely used for the photometric determination of chromium, mercury, cadmium, osmium, and other heavy metals.[1][3] Its high sensitivity allows for the detection of Cr(VI) at concentrations as low as 50 ppb.[3]

-

Environmental Monitoring : The reagent is employed to assess Cr(VI) levels in drinking water, industrial effluents, and contaminated soil, ensuring compliance with environmental regulations.[11][12]

-

Redox Indicator : It serves as a reliable redox indicator in various titration experiments.[3]

-

Biological Research : DPC can act as an electron donor, making it useful for measuring Photosystem II activity in subchloroplast fragments.[13]

-

Industrial Applications : In the textile industry, it is used in dyeing processes to improve color fastness.[4] It is also used to monitor chromium levels in industries such as mining, power generation, and aerospace.[11]

Experimental Protocol: Colorimetric Determination of Chromium(VI)

The following protocol is a standard method for the quantitative analysis of hexavalent chromium in aqueous samples.

-

This compound Solution (0.5% w/v) : Dissolve 0.5 g of this compound powder in 100 mL of acetone.[14] This solution should be freshly prepared as it can degrade.

-

Sulfuric Acid Solution (0.2 M) : Prepare by diluting concentrated sulfuric acid with deionized water.

-

Sample Preparation : Transfer 2 mL of the aqueous sample containing Cr(VI) into a suitable glass vial or cuvette.[10]

-

Acidification : Add 1 mL of 0.2 M sulfuric acid to the sample and mix.[10][14]

-

Color Development : Add 1 mL of the 0.5% w/v this compound solution to the acidified sample. Gently shake the mixture.[10][14]

-

Incubation : Allow the reaction to proceed for 5-8 minutes for the characteristic red-violet color to fully develop.[9][10]

-

Measurement : Measure the absorbance of the solution using a UV-Vis spectrophotometer at a wavelength of 540-545 nm against a reagent blank.[9][10][14]

-

Quantification : Determine the concentration of Cr(VI) by comparing the absorbance value to a pre-established calibration curve.

References

- 1. This compound | 140-22-7 [chemicalbook.com]

- 2. This compound [himedialabs.com]

- 3. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. This compound | 140-22-7 | Benchchem [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. journal.gnest.org [journal.gnest.org]

- 10. Chromium Monitoring in Water by Colorimetry Using Optimised this compound Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bloomtechz.com [bloomtechz.com]

- 12. nbinno.com [nbinno.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 1,5-Diphenylcarbazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,5-Diphenylcarbazide, a chemical compound utilized in various laboratory applications, most notably as a colorimetric reagent for the detection of chromium and other metals.[1][2][3] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential health risks.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | sym-Diphenylcarbazide, 1,5-Diphenylcarbohydrazide, DPC |

| CAS Number | 140-22-7 |

| EC Number | 205-403-7 |

| Molecular Formula | C13H14N4O |

| Molecular Weight | 242.28 g/mol |

| Structure | O=C(NNc1ccccc1)NNc2ccccc2 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[4]

GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[4][7] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[4][7] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[4][7] |

Pictogram:

Potential Health Effects:

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4][8] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4][8]

Physical and Chemical Properties

| Property | Value |

| Appearance | Solid, crystalline powder. Typically white to off-white, may turn pink or light brown on exposure to light and air.[2] |

| Odor | No data available. |

| Melting Point | 170 - 175 °C[8] |

| Boiling Point | 385.1°C (rough estimate)[8] |

| Solubility | Soluble in hot alcohol, acetone (B3395972), and glacial acetic acid. Passes test in aqueous acetone.[8] |

| Density | 1.31 g/cm³ |

| Partition Coefficient (n-octanol/water) | log value: 0.79 (20 °C) (calculated)[5] |

Safe Handling and Storage

Handling:

-

Avoid contact with skin and eyes.[9]

-

Avoid formation of dust and aerosols.[4]

-

Provide appropriate exhaust ventilation at places where dust is formed.[4]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[4][9]

-

Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[7][9]

-

Handle in accordance with good industrial hygiene and safety practices.[4][10]

Storage:

-

Store in a cool, dry, and well-ventilated place.[9]

-

Protect from sunlight and moisture as the substance is light-sensitive.[4][7][9][10]

-

Store away from incompatible materials, such as strong oxidizing agents.[7][10]

Exposure Controls and Personal Protection

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[10]

-

Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical goggles or safety glasses.[7]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and suitable protective clothing.[7][11]

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved dust mask (such as a type N95) or other approved respirator must be worn.[7]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician if you feel unwell.[7][11] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, get medical advice/attention.[7] |

| Eye Contact | Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[7] If eye irritation persists, get medical advice/attention.[7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6][7]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[7]

-

Specific Hazards: Combustible.[5][8] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[5][6][8][10]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[4][6][7]

Accidental Release:

-

Personal Precautions: Use personal protective equipment.[4] Avoid dust formation.[4] Ensure adequate ventilation.[4] Evacuate personnel to safe areas.[4][7][9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Sweep up and shovel into suitable, closed containers for disposal.[4][7][10] Avoid generating dust.[7]

Stability and Reactivity

-

Reactivity: No dangerous reactions are known under normal conditions of use.[9]

-

Chemical Stability: Stable under recommended storage conditions, but is light-sensitive.[7][9][10]

-

Conditions to Avoid: Direct sunlight, heat, moisture, and dust formation.[7][9][10]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[5][6][8][10]

Experimental Protocol: Colorimetric Determination of Hexavalent Chromium [Cr(VI)]

This protocol describes the use of this compound for the quantitative determination of Cr(VI) in a water sample, a common analytical application.[1][3][12]

1. Principle: In an acidic solution, this compound is oxidized by hexavalent chromium to 1,5-Diphenylcarbazone, which forms a red-violet complex with the resulting chromium(III) ions. The intensity of the color, measured spectrophotometrically at approximately 540 nm, is proportional to the concentration of Cr(VI).[1][3]

2. Reagents and Materials:

-

This compound solution (0.25% w/v in acetone or isopropyl alcohol)

-

Sulfuric acid (H₂SO₄) solution (e.g., 50% or other specified concentration)

-

Cr(VI) standard solutions

-

Water sample for analysis

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Personal Protective Equipment (gloves, safety glasses, lab coat)

3. Procedure:

-

Sample Preparation: Acidify a known volume of the water sample with sulfuric acid to a pH of approximately 2.[1]

-

Color Development: Add a specific volume of the this compound solution to the acidified sample. Mix well and allow the solution to stand for a specified time (e.g., 5-10 minutes) for full color development.[3][12]

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer. Use a reagent blank (deionized water treated with the same reagents) to zero the instrument.[1][3]

-

Calibration: Prepare a series of Cr(VI) standard solutions of known concentrations and follow the same procedure to generate a calibration curve of absorbance versus concentration.

-

Quantification: Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.

4. Safety Precautions during the Experiment:

-

All work should be performed in a well-ventilated fume hood.

-

Wear appropriate PPE at all times.

-

Acetone is flammable; keep it away from ignition sources.

-

Handle sulfuric acid with extreme care as it is highly corrosive.

-

Dispose of all chemical waste according to institutional and local regulations.

Visualized Workflows

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

Caption: Standard workflow for safely handling this compound.

First-Aid Decision Pathway

This diagram outlines the decision-making process for providing first aid in case of accidental exposure to this compound.

Caption: Decision pathway for first-aid response to exposure.

References

- 1. thaiscience.info [thaiscience.info]

- 2. asianpubs.org [asianpubs.org]

- 3. Chromium Monitoring in Water by Colorimetry Using Optimised this compound Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. nwsci.com [nwsci.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.ie [fishersci.ie]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. lovibond.com [lovibond.com]

Methodological & Application

Application Note: Colorimetric Determination of Hexavalent Chromium [Cr(VI)] using 1,5-Diphenylcarbazide

Introduction

Hexavalent chromium [Cr(VI)] is a significant environmental pollutant known for its toxicity and carcinogenic properties, primarily stemming from industrial activities like electroplating, leather tanning, and pigment production.[1][2][3] Accurate and sensitive quantification of Cr(VI) in various matrices, such as groundwater and industrial effluents, is crucial for environmental monitoring and regulatory compliance. The 1,5-diphenylcarbazide (DPC) method is a widely adopted, sensitive, and selective colorimetric technique for determining the concentration of dissolved Cr(VI), as outlined in standard methods like the EPA Method 7196A.[4][5][6]

The principle of this method is based on a redox reaction in an acidic solution.[4] this compound is oxidized by Cr(VI) to form 1,5-diphenylcarbazone (B7855421) (DPCO), while Cr(VI) is reduced to the trivalent state (Cr(III)).[3][7][8][9] The resulting Cr(III) then forms a stable, intensely red-violet colored complex with the DPCO.[3][7][8][9] The intensity of this color, measured spectrophotometrically at a maximum absorbance of approximately 540 nm, is directly proportional to the initial concentration of Cr(VI) in the sample.[7][8][10]

Quantitative Method Parameters

The performance of the this compound method for Cr(VI) determination is summarized below. These parameters may vary slightly depending on the specific laboratory conditions, instrumentation, and sample matrix.

| Parameter | Value | Reference / Method |

| Wavelength (λmax) | ~540 nm | [4][7][8][10] |

| Linear Range | 0.03 - 3 mg/L | [1] |

| 0.5 - 50 mg/L | [4] | |

| 0 - 0.8 mg/L | [11] | |

| Limit of Detection (LOD) | 0.023 mg/L | [1] |

| 0.1959 ppm (mg/L) | [10] | |

| 0.233 mg/L | [3] | |

| 1.43 µg/L (0.00143 mg/L) | [12] | |

| Limit of Quantitation (LOQ) | 0.076 mg/L | [1] |

| Molar Absorptivity | ~40,000 L mol⁻¹ cm⁻¹ | [4] |

| Applicability | Groundwater, EP/TCLP Extracts, Industrial Wastes | [4][5][13] |

Experimental Protocols

Reagent Preparation

-

This compound (DPC) Reagent (0.25% w/v):

-

Acid Solution (e.g., 3M Sulfuric Acid or Phosphoric Acid):

-

Prepare according to standard laboratory procedures for acid dilution. For example, to prepare 3M H₂SO₄, carefully add the required volume of concentrated sulfuric acid to deionized water.

-

-

Cr(VI) Stock Standard Solution (1000 mg/L):

-

Dry potassium dichromate (K₂Cr₂O₇) at ~150°C for one hour and cool in a desiccator.[14]

-

Accurately weigh and dissolve the appropriate amount of K₂Cr₂O₇ in deionized water to prepare the stock solution.

-

-

Cr(VI) Working Standard Solutions:

Preparation of Calibration Curve

-

Pipette a series of known concentrations of the Cr(VI) working standards into separate labeled flasks or vials.[10]

-

Include a "blank" sample containing only deionized water.[4]

-

For each standard and the blank, add the acid solution (e.g., 1 mL of 0.2 M H₂SO₄ per 2 mL sample).[1] The reaction is typically carried out at a pH of around 1-2.[2][15]

-

Add the 1,5-DPC reagent (e.g., 1 mL of 0.5% DPC solution).[1] Mix thoroughly.

-

Allow the solution to stand for a consistent period, typically 5 to 10 minutes, for the color to fully develop.[1][6][10]

-

Set the spectrophotometer to the predetermined maximum wavelength (~540 nm).[7]

-

Use the reagent blank to zero the spectrophotometer.

-

Measure the absorbance of each standard solution.

-

Construct a calibration curve by plotting absorbance versus the concentration of Cr(VI).[4] Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²). The R² value should be ≥ 0.995 for a valid calibration.

Sample Analysis Protocol

-